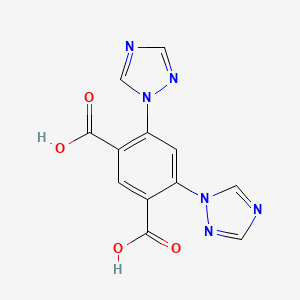
4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid is an organic compound with the molecular formula C12H8N6O4. It is a solid substance, typically appearing as white crystals. This compound is known for its moderate solubility in certain organic solvents and its high thermal stability .
Preparation Methods
The synthesis of 4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid involves multiple steps. One common synthetic route includes the reaction of isophthalic acid with 1H-1,2,4-triazole under specific conditions. The reaction typically requires a catalyst and is conducted in an organic solvent. The product is then purified through recrystallization .
Chemical Reactions Analysis
4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The triazole rings in the compound can participate in substitution reactions, leading to the formation of various derivatives
Scientific Research Applications
4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of coordination polymers.
Biology: The compound has been studied for its potential biological activities, including anticancer properties
Medicine: Research has shown that derivatives of this compound exhibit cytotoxic activities against certain cancer cell lines
Mechanism of Action
The mechanism of action of 4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell proliferation and survival, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a triazole ring and exhibits similar biological activities
5-((1H-1,2,4-triazol-1-yl)methoxy)isophthalic acid: Another compound with a triazole ring, used in the synthesis of coordination polymers.
1,3-Benzenedicarboxylic acid, 4,6-di-1H-1,2,4-triazol-1-yl-: A structurally similar compound with applications in organic synthesis.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
IUPAC Name |
4,6-bis(1,2,4-triazol-1-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O4/c19-11(20)7-1-8(12(21)22)10(18-6-14-4-16-18)2-9(7)17-5-13-3-15-17/h1-6H,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGSSDYXGGRSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)N2C=NC=N2)N3C=NC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8227292.png)

![[(4-chlorophenyl)amino]urea](/img/structure/B8227301.png)

![4-[3-bromo-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8227309.png)






